molecular formula C17H13N5O2 B2960184 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1797679-78-7

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2960184
CAS No.: 1797679-78-7
M. Wt: 319.324
InChI Key: NBWCXVUIQRQZJZ-UHFFFAOYSA-N
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Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H13N5O2 and its molecular weight is 319.324. The purity is usually 95%.
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Mechanism of Action

    Target of action

    The compound belongs to the pyrazolo[1,5-a]pyrimidine class of compounds . Compounds in this class have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation .

    Mode of action

    As a potential CDK2 inhibitor, the compound could bind to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .

    Biochemical pathways

    Inhibition of CDK2 can lead to cell cycle arrest, as CDK2 is crucial for the transition from the G1 phase to the S phase of the cell cycle .

    Result of action

    By inhibiting CDK2 and causing cell cycle arrest, the compound could potentially exert anti-cancer effects, as uncontrolled cell division is a hallmark of cancer .

Properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c1-11-7-16-18-9-13(10-22(16)20-11)19-17(23)14-8-15(24-21-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWCXVUIQRQZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.